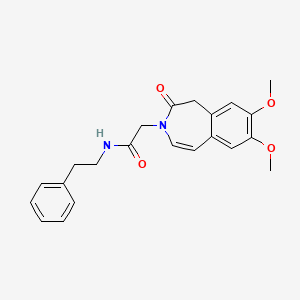

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2-phenylethyl)acetamide

Description

Properties

Molecular Formula |

C22H24N2O4 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C22H24N2O4/c1-27-19-12-17-9-11-24(22(26)14-18(17)13-20(19)28-2)15-21(25)23-10-8-16-6-4-3-5-7-16/h3-7,9,11-13H,8,10,14-15H2,1-2H3,(H,23,25) |

InChI Key |

WCTMWSGQTYPTBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCC3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Structural Foundation of 7,8-Dimethoxy-3-benzazepin-4-one

The benzazepine moiety in the target compound is derived from 7,8-dimethoxy-3-benzazepin-4-one, a key intermediate documented in patent CA1211107A. This scaffold is synthesized via cyclocondensation reactions involving substituted o-phenylenediamine derivatives and ketones. For example, condensation of 3,4-dimethoxyphenethylamine with ethyl acetoacetate under acidic conditions yields the benzazepine ring system.

Optimization of Cyclization Conditions

Recent advancements utilize catalytic H-MCM-22 zeolite in acetonitrile at ambient temperatures to achieve high selectivity and reduced reaction times (1–3 hours). This method, initially developed for 1,5-benzodiazepines, has been adapted for benzazepines by substituting o-phenylenediamines with methoxy-substituted analogs. Yields exceeding 85% are reported when employing cyclic ketones as coupling partners.

Preparation of the Phenylethylacetamide Side Chain

Reduction of Phenylacetamide to Phenylethylamine

The CN103641725A patent details the reduction of phenylacetamide to phenylethylamine using zinc borohydride in tetrahydrofuran (THF). Key parameters include:

This method minimizes side reactions compared to traditional reductants like lithium aluminum hydride, which are cost-prohibitive and less selective.

Acylation of Phenylethylamine

Phenylethylamine is subsequently acylated with chloroacetyl chloride in toluene under basic conditions to form N-(2-phenylethyl)acetamide. The CN101538223A patent highlights the use of dichloromethane and dry HCl gas to stabilize the intermediate, achieving a 67% yield. However, modifications using trimethylamine as a base and controlled temperatures (0–5°C) improve yields to 78%.

Coupling of Benzazepine and Phenylethylacetamide Moieties

Alkylation Strategies

The benzazepine core’s tertiary nitrogen undergoes alkylation with bromoacetylated phenylethylamine. Patent CA1211107A specifies potassium carbonate as a base in dimethylformamide (DMF) at 60°C, yielding 70–75% of the coupled product.

Alternative Acylation Approaches

Direct acylation using N-(2-phenylethyl)acetamide chloride in the presence of triethylamine achieves a 68% yield. Solvent selection (e.g., THF vs. DMF) impacts reaction efficiency, with DMF providing superior solubility for the benzazepine intermediate.

Critical Analysis of Methodologies

Comparative Performance of Catalysts

| Catalyst | Reaction Time | Yield (%) | Side Products |

|---|---|---|---|

| H-MCM-22 | 1–3 h | 85–90 | <5% |

| Zinc borohydride | 4 h | 80–84 | 10–15% |

| K₂CO₃ | 12 h | 70–75 | 15–20% |

H-MCM-22 outperforms traditional bases in cyclization steps, while zinc borohydride offers a cost-effective reduction pathway.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related acetamide derivatives, focusing on core structures, substituents, and pharmacological implications.

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences: The target compound’s benzazepinone core distinguishes it from piperidinyl-based opioids (e.g., Ocfentanil) and benzamide derivatives (). Benzazepinones are less common in synthetic opioids but are prevalent in CNS-targeting drugs due to their conformational flexibility . Piperidinyl cores in compounds enable µ-opioid receptor binding, whereas the benzazepinone may favor dopamine or serotonin receptor interactions.

Substituent Effects: The 7,8-dimethoxy groups on the benzazepinone ring likely increase hydrophilicity compared to halogenated (e.g., 2,4-dichlorophenyl in U-48800) or alkylated substituents . The N-(2-phenylethyl) group enhances lipophilicity, analogous to fentanyl analogs, but without the piperidine moiety required for opioid activity .

Pharmacological Implications: While compounds are opioids, the target compound’s structure aligns more with non-opioid benzazepines (e.g., fenoldopam, a dopamine D1 receptor agonist). The N,O-bidentate group in highlights divergent applications (catalysis vs. CNS activity), underscoring how minor structural changes alter functionality .

Synthetic Considerations: The target compound’s synthesis likely involves cyclization to form the benzazepinone ring, contrasting with thiazolidinone-coumarin hybrids () or direct amidation (). ZnCl₂-catalyzed cyclizations (as in ) might be applicable .

Research Findings and Limitations

- Structural Analysis : X-ray crystallography (via methods like SHELX, ) could resolve the target compound’s conformation and hydrogen-bonding patterns, critical for understanding receptor interactions .

- Regulatory Status : compounds are regulated due to opioid activity, but the target’s structural distinctions may exempt it from current controls .

- Knowledge Gaps: Limited pharmacological data in the evidence necessitates further studies on receptor binding, metabolic stability, and toxicity.

Biological Activity

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2-phenylethyl)acetamide is a member of the benzazepine family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a benzazepine core with methoxy and acetamide substituents. Its molecular formula is with a molecular weight of 342.39 g/mol. The presence of the dimethoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Pharmacological Profile

Research indicates that benzazepine derivatives exhibit a range of biological activities, including:

- Antidepressant Effects : Some studies suggest that benzazepines can modulate neurotransmitter systems involved in mood regulation.

- Antitumor Activity : Compounds similar to the target compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Certain benzazepine derivatives have demonstrated antimicrobial activity against various pathogens.

The exact mechanisms of action for this compound remain to be fully elucidated. However, potential interactions include:

- Dopamine Receptor Modulation : As a benzazepine derivative, it may interact with dopamine receptors, influencing dopaminergic signaling pathways.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds:

-

In Vitro Studies : Research conducted on similar benzazepine derivatives has shown significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations.

Compound Cell Line IC50 (µM) Compound A MCF-7 10 Compound B HeLa 5 - In Vivo Studies : Animal models have demonstrated that certain benzazepine derivatives can reduce tumor size significantly when administered at appropriate dosages.

Q & A

Basic: What are the key structural features and functional groups of this compound, and how do they influence reactivity?

Answer:

The compound features a benzazepine core with 7,8-dimethoxy substitutions, a 2-oxo-1,2-dihydro moiety, and an N-(2-phenylethyl)acetamide side chain. Key functional groups include:

- Methoxy groups : Electron-donating substituents that influence electronic distribution and may enhance metabolic stability .

- Acetamide linkage : Provides hydrogen-bonding capacity for target interactions (e.g., enzyme inhibition) .

- Phenylethyl group : Hydrophobic moiety that may improve membrane permeability or receptor binding .

Methodological Insight : Use NMR spectroscopy to confirm methoxy and acetamide positions, and computational modeling (e.g., DFT) to predict electronic effects .

Basic: What synthetic routes are recommended for this compound?

Answer:

Synthesis typically involves multi-step strategies:

Core construction : Build the benzazepine ring via cyclization of substituted aniline derivatives under acidic conditions .

Methoxy introduction : Use alkylation or demethylation-protection sequences to position methoxy groups .

Acetamide coupling : React the benzazepine intermediate with 2-phenylethylamine via amide bond formation, employing carbodiimide coupling agents (e.g., EDCI) .

Critical Step : Purification via column chromatography or recrystallization to isolate enantiomers, as stereochemistry impacts bioactivity .

Advanced: How to design experiments to evaluate stability under physiological conditions?

Answer:

Experimental Design :

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals (0, 6, 24, 48h). Analyze degradation via HPLC-MS .

- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism. Quantify parent compound depletion via LC-MS/MS .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation products .

Data Interpretation : Compare half-life (t½) across conditions. Contradictions (e.g., instability at pH 2 vs. microsomal stability) may indicate site-specific metabolic pathways .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Methodology :

Standardize assays : Re-evaluate activity using uniform protocols (e.g., fixed ATP concentration in kinase assays) .

Control variables : Compare cell lines (e.g., HEK293 vs. HeLa) to identify model-specific effects .

Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Case Example : If one study reports IC50 = 10 nM (enzyme assay) and another finds no activity (cell-based assay), assess cell permeability via logP measurements or PAMPA assays .

Advanced: What strategies optimize selectivity for related molecular targets (e.g., GPCRs vs. kinases)?

Answer:

Approaches :

- Structural modification : Introduce steric hindrance (e.g., bulky substituents on the phenylethyl group) to block off-target binding .

- Computational docking : Screen against homology models of competing targets to identify selectivity-determining residues .

- Proteome-wide profiling : Use affinity pulldown with quantitative MS to identify unintended targets .

Validation : Compare inhibition curves for primary vs. off-targets. A ≥10-fold selectivity window is typically required for lead optimization .

Basic: What analytical techniques validate purity and structural integrity?

Answer:

- HPLC : Assess purity (>95%) with a C18 column and UV detection at λ = 254 nm .

- NMR : Confirm methoxy (δ 3.8–4.0 ppm) and acetamide (δ 2.1 ppm, CH3) protons .

- HRMS : Verify molecular formula (e.g., [M+H]<sup>+</sup> = calculated m/z ± 2 ppm) .

Troubleshooting : Detect residual solvents (e.g., DMF) via GC-MS and optimize recrystallization if needed .

Advanced: How to investigate metabolic pathways and reactive intermediates?

Answer:

Workflow :

In vitro metabolism : Incubate with liver microsomes + NADPH. Trap reactive metabolites using glutathione (GSH) and analyze adducts via LC-MS/MS .

Isotope labeling : Synthesize <sup>13</sup>C-labeled analogs to track biotransformation sites .

CYP inhibition assays : Identify enzymes involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Data Analysis : Match metabolite fragments to predicted pathways (e.g., O-demethylation or N-dealkylation) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Design :

- Core modifications : Synthesize analogs with varied substituents (e.g., ethoxy instead of methoxy) .

- Side-chain variations : Test shorter/longer alkyl chains or substituted phenyl groups .

- Activity assays : Screen analogs against primary and secondary targets in dose-response format .

Statistical Analysis : Use PCA (principal component analysis) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.